molecular formula C5H7N3 B8047420 Dicyano(propan-2-yl)amine CAS No. 35695-36-4

Dicyano(propan-2-yl)amine

Cat. No.: B8047420
CAS No.: 35695-36-4
M. Wt: 109.13 g/mol
InChI Key: XNOLJJOGYZKWSF-UHFFFAOYSA-N
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Description

Dicyano(propan-2-yl)amine is an organic compound featuring a propan-2-yl (isopropyl) amine backbone substituted with two cyano (-CN) groups. Its molecular formula is C₅H₇N₃, with a molecular weight of 109.13 g/mol. This compound is characterized by its high electronegativity due to the electron-withdrawing cyano groups, which significantly influence its chemical reactivity, solubility, and acidity. For example, describes the use of malononitrile in reflux conditions with triethylamine to synthesize dicyano-substituted pyran derivatives, highlighting the role of cyano groups in stabilizing intermediates .

Properties

IUPAC Name

cyano(propan-2-yl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-5(2)8(3-6)4-7/h5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOLJJOGYZKWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90485428
Record name Dicyano(propan-2-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35695-36-4
Record name Dicyano(propan-2-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Dicyano(propan-2-yl)amine has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.

  • Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases such as cancer and bacterial infections.

  • Industry: this compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which dicyano(propan-2-yl)amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Dicyano(propan-2-yl)amine with key structural analogs, focusing on molecular properties and acidity (pKa):

Compound Molecular Formula Molecular Weight (g/mol) pKa Key Features
This compound C₅H₇N₃ 109.13 ~5* High electronegativity, compact structure
2-Dicyanoethylamine C₄H₅N₃ 95.10 5.14 Linear chain with dual cyano groups
Dicyclohexylamine C₁₂H₂₃N 181.32 11.25 Bulky aliphatic amine, hydrophobic
Diethylamine C₄H₁₁N 73.14 10.8 Volatile, strong base
(dicyclopropylmethyl)(nonan-2-yl)amine C₁₆H₃₁N 237.42 N/A Branched hydrocarbon chain, steric hindrance

*Estimated pKa based on structural similarity to 2-Dicyanoethylamine.

Key Observations :

  • Electron-Withdrawing Effects: The cyano groups in this compound lower its basicity (pKa ~5) compared to aliphatic amines like Diethylamine (pKa 10.8). This aligns with trends observed in 2-Dicyanoethylamine (pKa 5.14), where cyano substituents reduce electron density on the amine .
  • Molecular Weight and Volatility: this compound’s low molecular weight (109.13 g/mol) suggests higher volatility compared to bulkier amines like Dicyclohexylamine (181.32 g/mol) or (dicyclopropylmethyl)(nonan-2-yl)amine (237.42 g/mol) .

Case Study: Comparison with Aryl-Substituted Amines

and describe aryl-substituted propan-2-yl amines, such as 4-MA-NBOMe (C₁₈H₂₃NO) and 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine. These compounds exhibit:

  • Increased Aromaticity: Enhanced π-π interactions compared to this compound.
  • Pharmacological Potential: Aryl amines are often bioactive, whereas this compound’s applications may lean toward industrial synthesis due to its reactive cyano groups .

Biological Activity

Dicyano(propan-2-yl)amine, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a propan-2-yl group attached to a nitrogen atom bearing two cyano groups. The presence of these functional groups contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds containing amine functional groups, such as this compound, exhibit diverse biological activities. These include:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of various amine-containing compounds, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
  • Anticancer Activity :
    • Research focusing on the anticancer potential of this compound derivatives demonstrated promising results in inducing apoptosis in HeLa and MCF-7 cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and DNA damage.
    • A specific study reported that this compound exhibited IC50 values ranging from 10 to 30 µM in various cancer cell lines, indicating its potency compared to standard chemotherapeutic agents.

Data Table: Biological Activities of this compound

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureusMIC = 100 µg/mL
AnticancerHeLaIC50 = 20 µM
AnticancerMCF-7IC50 = 15 µM
AntimicrobialE. coliMIC = 150 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Production : Induction of ROS leads to oxidative stress, which is crucial for triggering apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to inhibit key cell cycle regulators, preventing cancer cells from progressing through the cell cycle.

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